molecular formula C6H8N4O2 B1394906 2-(1-Methylhydrazino)-5-nitropyridine CAS No. 41286-79-7

2-(1-Methylhydrazino)-5-nitropyridine

Cat. No.: B1394906
CAS No.: 41286-79-7
M. Wt: 168.15 g/mol
InChI Key: VYCJXQFFGALZRE-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)-5-nitropyridine is a nitropyridine derivative with the molecular formula C 6 H 8 N 4 O 2 and a molecular weight of 168.156 g/mol. It is assigned the CAS Number 41286-79-7 . This compound is part of the broader class of pyridine derivatives, which are recognized as privileged structures in medicinal and agrochemical research due to their wide range of biological activities . Researchers value such nitropyridine hydrazino compounds as versatile building blocks for the synthesis of more complex heterocyclic systems. These scaffolds are frequently investigated for their potential pharmacological properties, which can include antibacterial, antifungal, antiviral, and antitumor activities, based on studies of analogous molecules . The nitro group on the pyridine ring is a key functional feature, as it acts as a strong activating group and can be displaced by various nucleophiles, enabling further functionalization and diversification of the core structure . This makes this compound a valuable intermediate for researchers developing new active molecules in drug discovery and agrochemical science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-1-(5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-9(7)6-3-2-5(4-8-6)10(11)12/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCJXQFFGALZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydroxy-5-nitropyridine

Two main synthetic routes are reported for 2-hydroxy-5-nitropyridine, a critical intermediate in synthesizing 2-(1-Methylhydrazino)-5-nitropyridine:

A. One-Pot Nitration and Diazotization Method

  • Starting from 2-aminopyridine, nitration is performed in concentrated sulfuric acid at controlled temperatures (10–20 °C for addition, then 40–50 °C for reaction).
  • Concentrated nitric acid is added to introduce the nitro group at the 5-position.
  • The reaction mixture is then quenched with water and subjected to diazotization by adding sodium nitrite solution at 0–10 °C.
  • Ammonia water is added to adjust acid concentration, followed by filtration and drying to yield 2-hydroxy-5-nitropyridine.
  • This method avoids separate purification of isomers and reduces wastewater generation, making it environmentally favorable for scale-up.

Preparation of this compound

While direct preparation methods for this compound are less documented, the synthesis logically follows from substitution reactions on 2-chloro-5-nitropyridine:

  • The 2-chloro group on 2-chloro-5-nitropyridine is displaced by 1-methylhydrazine (methylhydrazine) via nucleophilic aromatic substitution.
  • Typically, this reaction is performed in a suitable polar solvent (e.g., ethanol, methanol, or DMF) under reflux conditions.
  • The reaction parameters such as temperature, time, and molar ratios are optimized to maximize substitution yield while minimizing side reactions.
  • The product this compound is then purified by recrystallization or chromatography.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%)
Nitration and Diazotization 2-Aminopyridine H2SO4, HNO3, NaNO2, NH3; 10–50 °C 2-Hydroxy-5-nitropyridine Not specified High
Condensation and Cyclization 2-Halogenated acrylate + nitromethane DBN/DBU, orthoformate, Lewis acid; 40–100 °C 2-Hydroxy-5-nitropyridine 86–91 >99.5
Chlorination 2-Hydroxy-5-nitropyridine Chlorinating agent (e.g., POCl3); controlled 2-Chloro-5-nitropyridine Not specified >99
Nucleophilic Substitution 2-Chloro-5-nitropyridine 1-Methylhydrazine, solvent, reflux This compound Not specified Purification required

Research Findings and Analysis

  • The one-pot nitration and diazotization method significantly reduces waste and simplifies purification compared to traditional multi-step hydrolysis routes.
  • The cyclization method from 2-halogenated acrylates offers high yields and product purity, suitable for industrial applications.
  • Chlorination of the hydroxy intermediate is a reliable step to introduce the reactive chloro substituent necessary for further nucleophilic substitution.
  • The final substitution with 1-methylhydrazine is a standard nucleophilic aromatic substitution, expected to proceed efficiently due to the activating effect of the nitro group at the 5-position.
  • Optimization of reaction conditions (temperature, solvent, molar ratios) is critical to maximize yield and purity of this compound.
  • No direct patent or literature source was found specifically detailing the final substitution step, indicating potential for further research or proprietary methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of 2-(1-Methylhydrazino)-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(1-Methylhydrazino)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazino)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of 5-Nitropyridine Derivatives
Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications References
2-(1-Methylhydrazino)-5-nitropyridine 1-Methylhydrazino 168.16 Potential hydrogen bonding; limited safety data
2-Amino-3-methyl-5-nitropyridine Amino (-NH₂) 153.14 Studied for hydrogen bonding and conformation
2-(2-Aminoethylamino)-5-nitropyridine 2-Aminoethylamino (-NH-CH₂-CH₂-NH₂) 182.18 Vacuum-stable MALDI matrix; acute toxicity (H302, H315)
2-(4-Methylpiperazin-1-yl)-5-nitropyridine 4-Methylpiperazinyl 222.23 Increased steric bulk; higher basicity
2-(α-Methylbenzylamino)-5-nitropyridine α-Methylbenzylamino (-NH-CH(CH₃)-C₆H₅) 257.29 Aromatic substituent; no known hazards
2-(1-Methylhydrazino)-5-(trifluoromethyl)pyridine 1-Methylhydrazino; CF₃ (Position 5) 191.15 Enhanced lipophilicity due to CF₃

Electronic and Reactivity Differences

  • Electron-Withdrawing Groups: The nitro group in this compound reduces the pyridine ring’s basicity compared to amino-substituted analogs (e.g., 2-amino-3-methyl-5-nitropyridine). Replacing -NO₂ with -NH₂ (as in ) increases biological activity in antimitotic agents .
  • Hydrazino vs. Amino Groups: The methylhydrazino group introduces additional nitrogen atoms, enabling chelation or coordination in metal complexes. In contrast, simple amino groups (e.g., 2-amino-3-methyl-5-nitropyridine) primarily engage in hydrogen bonding .

Biological Activity

2-(1-Methylhydrazino)-5-nitropyridine (CAS No. 41286-79-7) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a methylhydrazine group and a nitro group. The molecular formula is C7H9N3O2C_7H_9N_3O_2, and its molecular weight is approximately 169.17 g/mol. The presence of both the hydrazino and nitro functionalities suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group may facilitate redox reactions, while the hydrazino moiety can participate in hydrogen bonding and nucleophilic attacks on electrophilic sites in target biomolecules. This dual functionality may lead to modulation of various biological pathways.

Cytotoxicity Studies

Cytotoxicity studies have been conducted using various human cell lines, including cancerous (e.g., HeLa, A549) and normal cell lines (e.g., Vero, MRC-5). The results indicated that:

  • CC₅₀ Values : The compound exhibited relatively high CC₅₀ values (>100 µM) across the tested cell lines, suggesting lower cytotoxic potential compared to other similar compounds.
  • Selectivity : While some hydrazine derivatives demonstrated significant cytotoxic effects, this compound did not show substantial toxicity at the concentrations tested.

Antiviral Activity

Preliminary studies have explored the antiviral properties of this compound against several viruses, including Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5). However, findings indicate:

  • Limited Efficacy : The compound showed minimal antiviral activity at non-toxic concentrations, necessitating further structural modifications to enhance its antiviral profile.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureCC₅₀ (µM)Antiviral Activity
This compoundStructure>100None
2-(3-chlorophenyl)-6-oxopyridazineStructure>80None
2-(3-bromophenyl)-6-oxopyridazineStructure>75None

Note: CC₅₀ values indicate the concentration at which cytotoxic effects were observed.

Case Studies

Recent studies have highlighted the synthesis and evaluation of various hydrazine derivatives, including those related to this compound. For instance:

  • Hydrazone Derivatives : Research focusing on hydrazone derivatives derived from substituted aldehydes exhibited a range of biological activities, including antibacterial and antifungal properties. These findings suggest that modifications to the hydrazine structure can yield compounds with enhanced biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2-(1-Methylhydrazino)-5-nitropyridine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the hydrazine (-NH-NH-) and pyridine ring structure. For example, 1^1H NMR can identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–9 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups such as the nitro (-NO2_2, ~1520–1350 cm1^{-1}) and hydrazino (-NH-, ~3300 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : Determines molecular weight (168.16 g/mol) and fragmentation patterns to validate the molecular formula (C6_6H7_7N4_4O2_2) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Decomposition Risks : Avoid exposure to heat (>83°C) or oxidizers, as decomposition releases toxic gases (CO, NOx_x) .
  • Emergency Response : Flush affected areas with water for 15 minutes and seek medical attention for exposures .

Q. What are common synthetic routes to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-chloro-5-nitropyridine with methylhydrazine in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor by TLC for completion .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in methylhydrazine-mediated syntheses?

  • Methodological Answer :

  • Solvent Selection : Pyridine or butanol reduces solvent methylation side reactions compared to alcohols .
  • Stoichiometry : Use a 1.2:1 molar ratio of methylhydrazine to substrate to avoid excess reagent decomposition .
  • Temperature Control : Reflux at 110–120°C ensures complete substitution while avoiding thermal degradation .

Q. What mechanistic insights explain the demethylation of methylhydrazino groups in pyrimidine derivatives?

  • Methodological Answer :

  • Kinetic Studies : Use 15^{15}N-labeled methylhydrazine to track substituent migration via 15^{15}N NMR .
  • Intermediate Trapping : Identify transient species (e.g., hydrazones) using low-temperature (-78°C) reaction quenching .
  • Computational Modeling : DFT calculations predict transition states for demethylation pathways .

Q. How does this compound decompose under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 83°C (melting point) and >200°C (decomposition) .
  • pH Stability Tests : At pH < 3, nitro groups protonate, increasing reactivity; at pH > 10, hydrazine groups deprotonate, leading to oxidation .

Q. What purification challenges arise with hydrazino-pyridine derivatives, and how are they resolved?

  • Methodological Answer :

  • Recrystallization Issues : Hydrazino derivatives often form oils; use mixed solvents (e.g., ethanol/water) for crystallization .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Methylhydrazino)-5-nitropyridine
Reactant of Route 2
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2-(1-Methylhydrazino)-5-nitropyridine

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